Zileuton sodium is a synthetic compound primarily known for its role as a leukotriene synthesis inhibitor. It is utilized in the prophylaxis and treatment of chronic asthma by inhibiting the enzyme 5-lipoxygenase, which is responsible for the production of leukotrienes, inflammatory mediators that contribute to asthma symptoms. The compound is recognized under various names, including N-(1-Benzo[b]thien-2-ylethyl)-N-hydroxyurea, and it has been classified as a therapeutic agent for respiratory conditions.
Zileuton sodium is derived from the benzo[b]thiophene structure, which is integral to its pharmacological activity. It belongs to the class of compounds known as hydroxylureas. The compound's chemical formula is , with a molecular weight of approximately 236.29 g/mol . Zileuton sodium's classification as a leukotriene synthesis inhibitor positions it within the broader category of anti-inflammatory medications.
The synthesis of Zileuton sodium typically involves several key steps. One notable method includes the reaction of 1-benzothiophen-2-ylethanol with N-(phenoxycarbonyl)-hydroxylamine in the presence of hydrochloric acid and toluene, forming an intermediate compound. This intermediate undergoes aminolysis in methanol to yield Zileuton sodium .
Another process described in patents involves using acetic acid and various solvents such as dimethylformamide and toluene, alongside Lewis acids like boron trifluoride, to facilitate the reaction conditions necessary for synthesizing Zileuton sodium .
The molecular structure of Zileuton sodium features a benzo[b]thiophene moiety linked to a hydroxyurea group. This configuration is crucial for its biological activity. The structural representation can be summarized as follows:
The compound's three-dimensional conformation plays a significant role in its interaction with biological targets, particularly the enzyme 5-lipoxygenase.
Zileuton sodium primarily engages in reactions that inhibit leukotriene biosynthesis. The mechanism involves binding to the active site of 5-lipoxygenase, preventing substrate access and subsequent leukotriene formation.
Key reactions include:
The efficacy of Zileuton sodium has been validated through various biochemical assays that measure its inhibitory potency against leukotriene production.
Zileuton sodium exerts its therapeutic effects by specifically inhibiting the enzyme 5-lipoxygenase. This enzyme catalyzes the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators involved in asthma pathophysiology.
The mechanism can be outlined as follows:
Data from clinical studies indicate that Zileuton sodium effectively reduces asthma exacerbations and improves lung function when administered regularly .
These properties influence both the pharmacokinetics and bioavailability of Zileuton sodium when administered orally or via inhalation.
Zileuton sodium is primarily used in clinical settings for:
Additionally, Zileuton sodium has been explored for its potential applications beyond asthma, including studies on its efficacy against other inflammatory diseases due to its mechanism of action targeting leukotriene synthesis .
Zileuton sodium (C₁₁H₁₁N₂NaO₂S; molecular weight: 258.27 g/mol) is the sodium salt of the racemic (±)-1-(1-benzo[b]thien-2-ylethyl)-1-hydroxyurea compound. Its structure features a benzo[b]thiophene heterocyclic system linked to a hydroxyurea moiety via an ethyl bridge. The sodium ion coordinates with the deprotonated oxygen of the N-hydroxyurea group, enhancing aqueous solubility compared to the free acid form (molecular weight: 236.29 g/mol) [3] [9]. Key structural elements include:
Table 1: Structural Characteristics of Zileuton Sodium
Property | Value/Description |
---|---|
Systematic Name | Sodium 1-[1-(benzo[b]thiophen-2-yl)ethyl]-N-hydroxyurea |
Molecular Formula | C₁₁H₁₁N₂NaO₂S |
Molecular Weight | 258.27 g/mol |
CAS Number | 118569-21-4 |
Key Functional Groups | Benzo[b]thiophene, N-hydroxyurea, Ionic sodium |
The industrial synthesis begins with 2-acetylbenzo[b]thiophene (10), which undergoes aldol condensation with aryl aldehydes under basic catalysis (pyrrolidine or sodium ethoxide) to form α,β-unsaturated ketones (11–31) [2] [4]. Subsequent oximation yields oxime intermediates, which are catalytically reduced to hydroxylamines. The final step involves reacting the hydroxylamine with potassium cyanate to form the hydroxyurea linkage. Alternative pathways use direct hydroxyamination of 1-(benzo[b]thiophen-2-yl)ethanone oxime intermediates [2].
Table 2: Key Steps in Zileuton Sodium Synthesis
Step | Reactant(s) | Product | Conditions |
---|---|---|---|
1 | 2-Acetylbenzo[b]thiophene + Benzaldehyde | (E)-Chalcone analog | Pyrrolidine base, ethanol, 12 h reflux |
2 | Chalcone analog + NH₂OH∙HCl | Oxime derivative | Pyridine, ethanol, 60°C |
3 | Oxime + H₂ | Hydroxylamine intermediate | Pd/C catalyst, H₂ pressure |
4 | Hydroxylamine + KOCN | Zileuton free acid | Acetic acid buffer, 25°C |
5 | Zileuton + NaOH | Zileuton sodium | Aqueous ethanol, crystallization |
Zileuton contains a chiral center at the benzylic carbon. Commercial synthesis yields a racemate due to non-stereoselective reduction of the oxime intermediate. Studies confirm both (R)- and (S)-enantiomers exhibit similar 5-LOX inhibitory activity, justifying the use of the racemic form [2] [4]. Purification involves crystallization from ethanol/water mixtures, with polymorphic forms monitored via X-ray diffraction [2].
Table 3: Physicochemical Profile of Zileuton Sodium
Property | Conditions/Value |
---|---|
Solubility | |
DMSO | 100 mg/mL (387.19 mM) |
Water | <0.5 mg/mL |
Ethanol | 13 mg/mL |
0.1N HCl | <0.1 mg/mL |
Stability | |
Photodegradation | Significant at UV > 300 nm |
Hydrolytic Degradation | t₁/₂ < 24h (pH < 3 or pH > 10) |
Thermal Decomposition | >200°C |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0